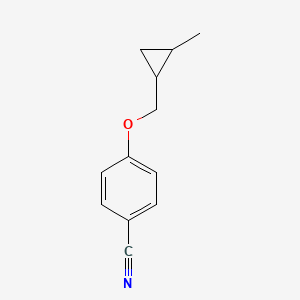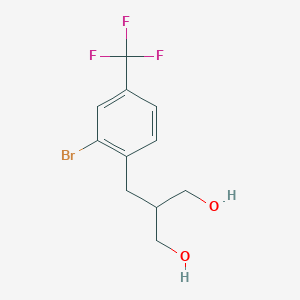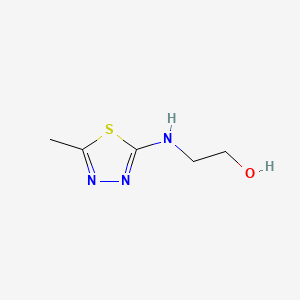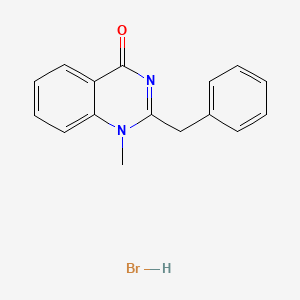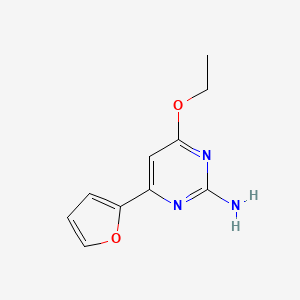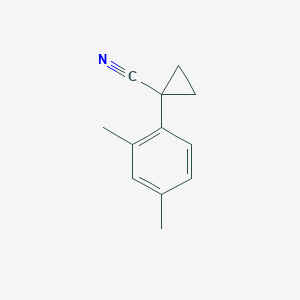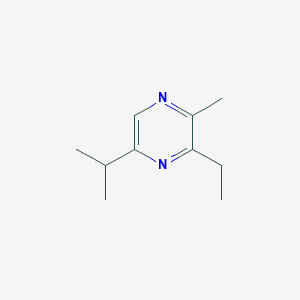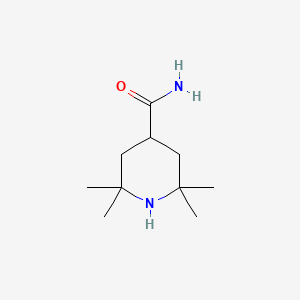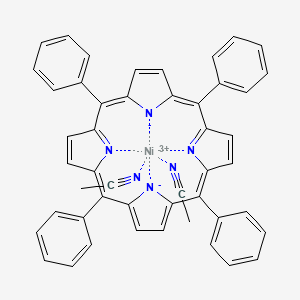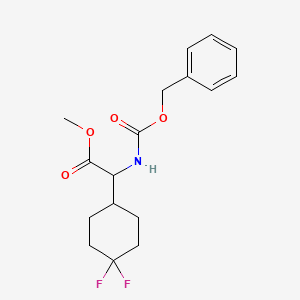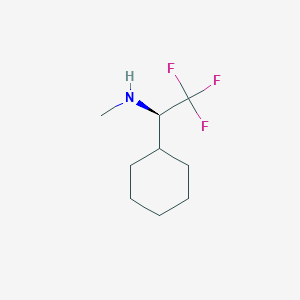
(R)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine is a chiral amine compound characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Catalysts: A chiral catalyst is often used to ensure the formation of the desired enantiomer.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.
化学反応の分析
Types of Reactions
®-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the reaction conditions and reagents used.
科学的研究の応用
®-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals.
作用機序
The mechanism of action of ®-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to neurotransmission, metabolism, or signal transduction.
類似化合物との比較
Similar Compounds
(S)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine: The enantiomer of the compound with different stereochemistry.
N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine: The racemic mixture containing both enantiomers.
N-Methyl-1-cyclohexyl-2,2,2-trifluoroethanol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness
®-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer and other related compounds.
This detailed article provides a comprehensive overview of ®-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H16F3N |
|---|---|
分子量 |
195.23 g/mol |
IUPAC名 |
(1R)-1-cyclohexyl-2,2,2-trifluoro-N-methylethanamine |
InChI |
InChI=1S/C9H16F3N/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h7-8,13H,2-6H2,1H3/t8-/m1/s1 |
InChIキー |
QAKGMUMWTVXEOI-MRVPVSSYSA-N |
異性体SMILES |
CN[C@H](C1CCCCC1)C(F)(F)F |
正規SMILES |
CNC(C1CCCCC1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13101180.png)
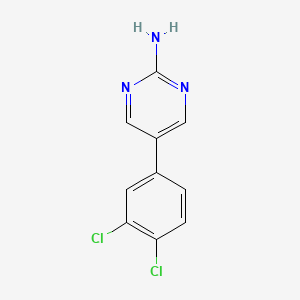
![copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13101189.png)
